molecular formula C9H13NO2S B8258129 Dideuterio-(4-ethylsulfonylphenyl)methanamine

Dideuterio-(4-ethylsulfonylphenyl)methanamine

Cat. No.: B8258129
M. Wt: 201.28 g/mol
InChI Key: SLAFBMBRXKFTDS-RJSZUWSASA-N
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Description

Dideuterio-(4-ethylsulfonylphenyl)methanamine is a deuterated compound, which means it contains deuterium atoms instead of regular hydrogen atoms. This substitution can significantly alter the compound’s physical and chemical properties, making it valuable in various scientific research applications. The compound’s structure includes an ethylsulfonyl group attached to a phenyl ring, which is further connected to a methanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the deuteration of (4-ethylsulfonylphenyl)methanamine using deuterated reagents such as deuterated methylamine or dimethylamine . The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of dideuterio-(4-ethylsulfonylphenyl)methanamine may involve large-scale deuteration processes using specialized equipment and reagents. The process typically includes the purification of the final product to ensure high deuterium incorporation and purity. Techniques such as distillation, crystallization, and chromatography are commonly employed in the purification steps.

Chemical Reactions Analysis

Types of Reactions

Dideuterio-(4-ethylsulfonylphenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Dideuterio-(4-ethylsulfonylphenyl)methanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of dideuterio-(4-ethylsulfonylphenyl)methanamine involves the interaction of its functional groups with molecular targets. The ethylsulfonyl group can participate in various chemical reactions, while the deuterium atoms can influence the compound’s metabolic stability and reaction kinetics. The presence of deuterium can slow down metabolic processes, leading to prolonged activity and reduced toxicity .

Comparison with Similar Compounds

Similar Compounds

    (4-Ethylsulfonylphenyl)methanamine: The non-deuterated version of the compound.

    Deuterated Methylamine: A simpler deuterated amine used in similar applications.

    Deuterated Dimethylamine: Another deuterated amine with similar properties.

Uniqueness

Dideuterio-(4-ethylsulfonylphenyl)methanamine is unique due to the presence of both the ethylsulfonyl group and deuterium atoms. This combination provides distinct chemical and physical properties, making it valuable in various research and industrial applications. The deuterium atoms enhance the compound’s stability and reduce its metabolic rate, which can be advantageous in drug development and other scientific studies .

Properties

IUPAC Name

dideuterio-(4-ethylsulfonylphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-2-13(11,12)9-5-3-8(7-10)4-6-9/h3-6H,2,7,10H2,1H3/i7D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLAFBMBRXKFTDS-RJSZUWSASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CC=C(C=C1)S(=O)(=O)CC)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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